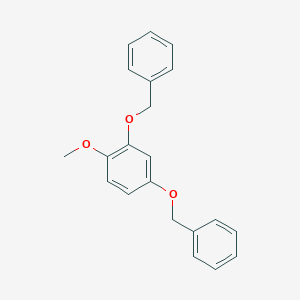

1-Methoxy-2,4-bis(phenylmethoxy)benzene

Description

1-Methoxy-2,4-bis(phenylmethoxy)benzene (CAS 6383-02-4) is a tri-substituted benzene derivative featuring a methoxy group at the 1-position and two phenylmethoxy (benzyloxy) groups at the 2- and 4-positions. This compound is structurally characterized by its aromatic core and ether linkages, which influence its physicochemical properties and reactivity. It is commercially available as a research chemical, with suppliers such as Santa Cruz Biotechnology offering it for laboratory use .

Properties

CAS No. |

6383-02-4 |

|---|---|

Molecular Formula |

C21H20O3 |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

1-methoxy-2,4-bis(phenylmethoxy)benzene |

InChI |

InChI=1S/C21H20O3/c1-22-20-13-12-19(23-15-17-8-4-2-5-9-17)14-21(20)24-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 |

InChI Key |

SOUJDBXWBHIGNG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Synonyms |

2,4-bis(Benzyloxy)-1-methoxybenzene; (((4-Methoxy-1,3-phenylene)bis(oxy))bis(methylene))dibenzene |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Key Compounds

| Compound Name | Substituents | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|

| 1-Methoxy-2,4-bis(phenylmethoxy)benzene | 1-OCH₃, 2-OCH₂Ph, 4-OCH₂Ph | C₂₁H₂₀O₃ | 6383-02-4 | Ether linkages; bulky benzyloxy groups |

| 1-Methoxy-2,4-bis(1-phenylethyl)benzene | 1-OCH₃, 2-CH(CH₂Ph)₂, 4-CH(CH₂Ph)₂ | C₂₃H₂₄O | 2456-45-3 | Branched alkyl substituents |

| 2,4-bis(α-methylbenzyl)anisole | 1-OCH₃, 2-CH(CH₃)Ph, 4-CH(CH₃)Ph | C₂₃H₂₄O | 1262783-05-0 | Sterically hindered substituents |

| 1-Methoxy-2,4-dimethylbenzene | 1-OCH₃, 2-CH₃, 4-CH₃ | C₉H₁₂O | N/A | Simple methyl substituents |

Key Observations :

- Electronic Effects: Methoxy and benzyloxy groups are electron-donating, enhancing aromatic ring electron density. This contrasts with phenolic analogs (e.g., 4-methyl-2,4-bis(p-hydroxyphenyl)pent-1-ene), where hydroxyl groups increase acidity and hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Calculated Physicochemical Parameters (Selected Analogs)

Key Observations :

- Lipophilicity : The bis(phenylethyl) analog exhibits higher logP (6.8) due to hydrophobic alkyl chains, whereas the phenylmethoxy derivative’s logP is lower (~4.5) owing to polar ether oxygens .

- Thermal Stability : Steric hindrance in bis(phenylethyl) analogs may elevate melting points compared to less bulky derivatives.

Key Observations :

- Role of Substituents: Phenolic hydroxyl groups (e.g., in eugenol or 4-methyl-2,4-bis(p-hydroxyphenyl)pent-1-ene) are critical for biological activity, whereas methoxy/benzyloxy substituents (as in the target compound) may reduce interaction with enzymes like AChE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.